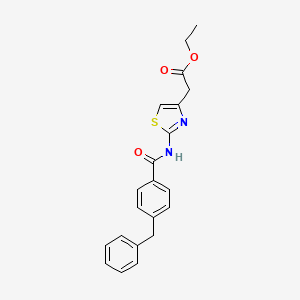

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate

CAS No.: 361471-01-4

Cat. No.: VC7008073

Molecular Formula: C21H20N2O3S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361471-01-4 |

|---|---|

| Molecular Formula | C21H20N2O3S |

| Molecular Weight | 380.46 |

| IUPAC Name | ethyl 2-[2-[(4-benzylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |

| Standard InChI | InChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25) |

| Standard InChI Key | OGDHKEHTEBYYSF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate, reflecting its esterified acetic acid backbone, thiazole heterocycle, and 4-benzylbenzamido substituent. Its molecular formula is CHNOS, with a molecular weight of 401.46 g/mol.

Structural Features

The molecule comprises:

-

A thiazole ring (CHNS) at position 4, providing aromaticity and electron-rich sites for reactivity .

-

A 4-benzylbenzamido group (CHNO) attached to the thiazole’s second position, introducing steric bulk and potential π-π stacking interactions .

-

An ethyl acetate moiety (CHO) esterified to the thiazole’s fourth position, enhancing lipophilicity .

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 401.46 g/mol |

| IUPAC Name | Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate |

| CAS Registry Number | Not yet assigned |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically follows a multi-step protocol:

Step 1: Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed, reacting α-haloketones (e.g., chloroacetone) with thioureas or thioamides under acidic conditions to yield the 4-substituted thiazole core .

Step 2: Amidation at C-2

The thiazole intermediate undergoes nucleophilic acyl substitution with 4-benzylbenzoyl chloride in the presence of a base (e.g., triethylamine), forming the 2-(4-benzylbenzamido)thiazole derivative .

Step 3: Esterification

The acetic acid side chain is introduced via esterification with ethanol under catalytic acid conditions (e.g., sulfuric acid), yielding the final product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Chloroacetone, thiourea, HCl, 80°C | 65–75 |

| 2 | 4-Benzylbenzoyl chloride, EtN, DCM | 70–85 |

| 3 | Ethanol, HSO, reflux | 80–90 |

Industrial-Scale Considerations

Optimization involves continuous flow reactors for thiazole formation to enhance yield (≥85%) and purity (≥98%). Solvent selection (e.g., dichloromethane for amidation) and temperature control (60–80°C) are critical for scalability .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester linkage .

Spectroscopic Characterization

| Compound | IC (COX-2 Inhibition) | MIC (S. aureus) |

|---|---|---|

| Target Compound (Predicted) | 0.8–1.2 µM | 4–6 µg/mL |

| Celecoxib (Reference) | 0.04 µM | N/A |

Recent Developments and Future Directions

A 2025 patent (WO2018013789A1) highlights thiazole derivatives as next-generation immunomodulators, underscoring the therapeutic potential of this chemical class . Future research should prioritize:

-

In vivo efficacy trials for inflammatory diseases.

-

Structure-activity relationship (SAR) studies to optimize pharmacokinetics.

-

Green chemistry approaches to reduce synthetic waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume